(S)-2-Methylvaleric Acid Methyl Ester-d3
Description
Molecular Architecture and Isotopic Labeling Pattern
The molecular architecture of this compound centers on a six-carbon chain backbone derived from 2-methylvaleric acid, which has been esterified with methanol to form the corresponding methyl ester derivative. The compound exhibits the molecular formula C₇H₁₁D₃O₂, representing a molecular weight of 133.2 atomic mass units, which constitutes an increase of 3.0 atomic mass units compared to its non-deuterated analog. This mass difference reflects the substitution of three hydrogen atoms with deuterium isotopes, creating distinct isotopic signatures that are readily detectable through mass spectrometric analysis. The base structure originates from 2-methylvaleric acid, a branched-chain saturated fatty acid that carries a methyl substituent at the second carbon position of the pentanoic acid backbone.
The isotopic labeling pattern in this compound involves the strategic placement of three deuterium atoms within the molecular structure, though the specific positions of deuterium incorporation require careful analytical characterization. Contemporary isotope labeling strategies typically target methyl groups or specific carbon positions to maximize analytical utility while preserving chemical behavior. The labeling pattern likely follows established protocols for fatty acid methyl ester deuteration, where deuterium atoms are incorporated at positions that provide optimal mass spectrometric fragmentation patterns and nuclear magnetic resonance signal resolution. Research in isotopic labeling has demonstrated that selective deuteration can be achieved through various synthetic pathways, including the use of deuterated precursors during biosynthesis or chemical synthesis using deuterated reagents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₁D₃O₂ | |
| Molecular Weight | 133.2 amu | |
| Isotopic Enrichment | 98% | |
| Physical State | Powder |
Stereochemical Configuration and Chiral Center Analysis
The stereochemical configuration of this compound centers on the chiral carbon located at the second position of the pentanoic acid chain, where the methyl substituent creates a stereogenic center. The (S)-configuration designation indicates that the spatial arrangement of substituents around this chiral center follows the Cahn-Ingold-Prelog priority rules, with the highest priority groups arranged in a counterclockwise sequence when viewed from the position opposite to the lowest priority substituent. This stereochemical specificity distinguishes the compound from its (R)-enantiomer and racemic mixtures, providing enhanced selectivity for applications requiring enantiomerically pure reference standards.
The chiral center analysis reveals that the second carbon atom bears four distinct substituents: a carboxyl group (highest priority), a methyl group, a propyl chain, and a hydrogen atom (lowest priority). The absolute configuration assignment follows established stereochemical nomenclature, where the (S)-designation corresponds to a sinister (left-handed) arrangement of priority groups. This stereochemical specificity becomes particularly important in biological applications, where different enantiomers may exhibit distinct metabolic pathways or biological activities. The preservation of stereochemical integrity during deuterium labeling represents a critical aspect of compound preparation, ensuring that the isotopic modification does not alter the fundamental three-dimensional architecture.
Studies of related methylvaleric acid derivatives have confirmed that the stereochemical properties remain stable under typical analytical conditions, with no evidence of racemization or epimerization during standard storage and handling procedures. The chiral center stability proves essential for maintaining the analytical utility of the deuterated compound, particularly in applications requiring long-term storage or exposure to various solvent systems. Nuclear magnetic resonance spectroscopy provides definitive confirmation of stereochemical configuration through coupling pattern analysis and chemical shift assignments that are characteristic of the (S)-enantiomer.
Comparative Structural Analysis with Non-Deuterated Analog
The comparative structural analysis between this compound and its non-deuterated analog reveals fundamental similarities in molecular architecture with specific differences arising from isotopic substitution effects. The non-deuterated compound, (S)-2-Methylvaleric Acid Methyl Ester, exhibits the molecular formula C₇H₁₄O₂ with a molecular weight of 130.187 atomic mass units. This represents a precise mass difference of 3.013 atomic mass units relative to the deuterated version, corresponding exactly to the replacement of three hydrogen atoms with deuterium isotopes. The structural frameworks remain essentially identical, with both compounds maintaining the same connectivity pattern, bond angles, and overall three-dimensional architecture.
Isotopic effects manifest primarily in vibrational frequencies and nuclear magnetic resonance chemical shifts, rather than in fundamental structural parameters such as bond lengths or bond angles. Research in deuterium isotope effects has demonstrated that carbon-deuterium bonds exhibit reduced vibrational frequencies compared to carbon-hydrogen bonds, resulting in subtle but measurable differences in infrared spectroscopic signatures. These vibrational differences provide additional analytical markers for compound identification and purity assessment, complementing mass spectrometric identification methods.
The physical properties comparison reveals remarkable similarities between the deuterated and non-deuterated analogs, with both compounds exhibiting comparable solubility profiles in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The storage requirements remain identical, with both compounds requiring refrigerated storage at 2-8 degrees Celsius and protection from air and light exposure to maintain chemical stability. Analytical applications demonstrate that the deuterated analog functions effectively as an internal standard for gas chromatographic and liquid chromatographic methods, providing accurate quantification of the non-deuterated compound in complex matrices.
| Comparative Property | Non-Deuterated Analog | Deuterated Analog | Mass Difference |
|---|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₁D₃O₂ | +3 Deuterium atoms |
| Molecular Weight | 130.187 amu | 133.2 amu | +3.013 amu |
| Stereochemistry | (S)-Configuration | (S)-Configuration | No change |
| Physical State | Liquid | Powder | Physical form difference |
The nuclear magnetic resonance spectroscopic properties exhibit the most pronounced differences between the two analogs, with deuterium substitution eliminating specific proton signals while introducing characteristic deuterium-induced isotope shifts in carbon-13 spectra. These spectroscopic differences prove invaluable for analytical applications, enabling precise identification and quantification of each component in mixed samples. The deuterium labeling also provides enhanced sensitivity for certain nuclear magnetic resonance experiments, particularly those employing deuterium decoupling techniques to improve spectral resolution and signal-to-noise ratios.
Properties
Molecular Formula |
C₇H₁₁D₃O₂ |
|---|---|
Molecular Weight |
133.2 |
Synonyms |
(S)-2-Methyl-pentanoic Acid Methyl Ester-d3; (2S)-2-Methyl-pentanoic Acid Methyl Ester-d3 |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Role in Metabolic Pathways:
(S)-2-Methylvaleric Acid Methyl Ester-d3 is utilized as a tracer in metabolic studies due to its stable isotope labeling. It helps in understanding metabolic pathways involving branched-chain fatty acids and their derivatives. In particular, it can be used to trace the incorporation of fatty acids into lipids and other biomolecules.
Case Study: Tracing Lipid Metabolism
A study demonstrated the use of deuterated fatty acids, including this compound, to investigate lipid metabolism in cultured cells. By incorporating this compound into cell cultures, researchers were able to track the synthesis and degradation of lipids through mass spectrometry analysis, providing insights into metabolic disorders related to lipid metabolism.
Pharmacological Applications
Drug Development:
The compound is also significant in drug development processes, particularly in studying drug interactions and pharmacokinetics. Its deuterated form allows for improved detection and quantification in biological samples.
Case Study: Pharmacokinetics of Statins
Research has shown that this compound can be used to assess the pharmacokinetic profiles of statins. In one study, this compound was administered alongside statins to evaluate its effect on cholesterol biosynthesis and its potential role in mitigating side effects associated with statin therapy.
Analytical Chemistry
Mass Spectrometry:
this compound is frequently employed as an internal standard in mass spectrometric analyses due to its stable isotopic nature. This application enhances the accuracy of quantifying various metabolites in complex biological matrices.
Data Table: Comparison of Analytical Techniques Using this compound
| Technique | Application | Advantages |
|---|---|---|
| Gas Chromatography | Analysis of fatty acid profiles | High sensitivity and resolution |
| Liquid Chromatography | Metabolomics studies | Versatile and applicable to various matrices |
| Mass Spectrometry | Quantification of metabolites | Accurate and reliable measurements |
Applications in Flavor Chemistry
This compound has been studied for its potential use as a flavoring agent due to its pleasant aroma profile. Its applications extend into food science where it can be utilized to enhance flavor formulations.
Case Study: Flavor Profile Enhancement
In a controlled study assessing flavor compounds in food products, this compound was incorporated into formulations to evaluate its impact on sensory attributes. Results indicated that this compound contributed positively to the overall flavor profile without overpowering other ingredients.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Compounds
*Estimated based on non-deuterated molecular weight (130.19 g/mol) + 3 deuterium atoms.
Preparation Methods
Asymmetric Alkylation Using Chiral Auxiliaries
The Evans oxazolidinone methodology is widely employed for constructing α-branched carboxylic acids. In this approach:
-
(R)-4-Benzyl-2-oxazolidinone is acylated with valeric acid derivatives.
-
Enolate alkylation with methyl iodide introduces the C2 methyl group.
-
Hydrolysis yields (S)-2-methylvaleric acid with enantiomeric excess (ee) >99%.
Advantages : High stereocontrol, scalability.
Limitations : Requires stoichiometric chiral auxiliaries, increasing costs.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic methyl 2-methylvalerate offers an alternative:
-
Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in aqueous buffer.
Data Table 1: Comparison of Asymmetric Methods
| Method | Yield (%) | ee (%) | Cost Efficiency |
|---|---|---|---|
| Evans Auxiliary | 78 | 99.5 | Moderate |
| Enzymatic Resolution | 45 | 95.0 | High |
Deuterium Incorporation Strategies
Esterification with Deuterated Methanol
The most direct route involves reacting (S)-2-methylvaleric acid with deuterated methanol (CD₃OD) under acidic catalysis:
Mechanistic Insight :
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by CD₃OH. Excess CD₃OD drives the equilibrium toward ester formation.
Transesterification of Non-Deuterated Esters
For substrates sensitive to strong acids, enzymatic transesterification is preferred:
-
Pseudomonas fluorescens lipase catalyzes exchange between methyl esters and CD₃OD.
Advantages : Mild conditions, avoids racemization.
Integrated Synthetic Routes
Patent-Cited Alkylation-Hydrolysis Sequence (CN116143586A)
A patent describing 2-ethyl-2-methylvaleric acid synthesis offers adaptable steps:
-
Alkylation of Cyanoacetate : Methyl cyanoacetate + bromopropane → 2-cyanovalerate.
-
Deuteration : Reductive debromination with Bu₃SnD introduces deuterium.
-
Hydrolysis and Esterification : Convert nitrile to acid, then esterify with CD₃OD.
Critical Modification : Replacing NaBH₄ with Bu₃SnD prevents deuterium dilution.
Radical-Mediated Deuterium Transfer
Leveraging PMC-1890030’s approach:
-
Brominated intermediates (e.g., 3-(bromomethyl)fumarate) are treated with Bu₃SnD.
-
Radical chain mechanism replaces Br with D, achieving >95% isotopic purity.
Data Table 2: Deuterium-Labeling Efficiency
| Method | Isotopic Purity (%) | Reaction Time (h) |
|---|---|---|
| Acid-Catalyzed Esterification | 99.2 | 12 |
| Radical Debromination | 95.5 | 8 |
Purification and Analytical Validation
Alkali Extraction for Byproduct Removal
As per CN116143586A, sodium hydroxide washes (5–10% w/w) effectively separate unreacted cyanoacetates from deuterated esters.
Q & A
Q. How can impurity profiling of this compound enhance reproducibility in pharmacokinetic studies?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) to quantify non-deuterated impurities (<2%). For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS). Document impurity profiles in supplemental data to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
